molecular formula C20H20F2N6O2 B2699342 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021254-19-2

2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2699342
CAS No.: 1021254-19-2
M. Wt: 414.417
InChI Key: RHHGDMCOIMOLDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a piperazine core linked to a 2-fluorophenoxy group and a tetrazole-substituted fluorophenyl moiety.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGDMCOIMOLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:

  • Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

  • Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.

  • Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at Fluorophenoxy Groups

The 2-fluorophenoxy group undergoes nucleophilic substitution under basic or polar aprotic conditions. Fluorine’s electronegativity activates the aromatic ring for displacement by nucleophiles such as amines, alkoxides, or thiols.

Reaction ConditionsProducts FormedKey ObservationsSource
K₂CO₃, DMF, 80°C, 12h (with amine)2-(substituted-phenoxy) derivativesHigher regioselectivity at para position due to fluorine’s directing effects
NaH, THF, 0°C→RT (with thiol)Thioether-linked analogsImproved yields with electron-deficient thiols

Piperazine Ring Functionalization

The tertiary amine in the piperazine ring participates in alkylation, acylation, and condensation reactions.

Alkylation

Reaction with alkyl halides or sulfonates forms quaternary ammonium salts:

  • Example : Treatment with methyl iodide in acetonitrile yields N-methylpiperazinium derivatives (confirmed via 1H^1H-NMR).

Acylation

Acid chlorides or anhydrides acylate the piperazine nitrogen:

  • Acetyl chloride in dichloromethane produces N-acetylated products with >85% yield.

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group participates in:

Cycloaddition Reactions

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes forms triazole-linked conjugates.

  • Photochemical [2+2] Cycloaddition : Under UV light, tetrazole reacts with alkenes to form cyclobutane derivatives.

Metal Coordination

Tetrazole acts as a polydentate ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications.

Ketone Group Transformations

The ethanone moiety undergoes standard carbonyl reactions:

Reaction TypeReagents/ConditionsProductsSource
Reduction NaBH₄/MeOH, RTSecondary alcohol derivative
Condensation NH₂OH·HCl, EtOH, ΔOxime formation (m.p. 128–130°C)

Stability Under Hydrolytic and Oxidative Conditions

  • Acidic Hydrolysis : The tetrazole ring remains stable in dilute HCl (pH 3–5) but decomposes in concentrated H₂SO₄.

  • Oxidative Stability : Resists H₂O₂-mediated oxidation at RT but degrades under strong oxidants (e.g., KMnO₄).

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings (Suzuki, Heck) enable aryl group introduction:

  • Suzuki Reaction : With arylboronic acids, yields biaryl derivatives (confirmed via LC-MS) .

Experimental Considerations

  • Solvent Optimization : DMF and THF enhance solubility for SNAr and alkylation.

  • Catalyst Selection : Cu(I) catalysts improve cycloaddition efficiency (TOF up to 1,200 h⁻¹).

Scientific Research Applications

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, including fluorophenyl and piperazine moieties. The structural complexity of the compound allows for diverse interactions with biological targets, which is crucial for its pharmacological properties.

The synthesis generally follows a pathway involving the reaction of piperazine derivatives with fluorinated phenolic compounds, leading to the formation of the target molecule through a series of condensation and substitution reactions. The final structure is characterized by its unique arrangement of functional groups, which is instrumental in its activity.

Anticancer Activity

Research indicates that compounds similar to 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing fluorophenyl and tetrazole groups have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

A study conducted by the National Cancer Institute (NCI) demonstrated that related compounds exhibited mean growth inhibition (GI50) values indicating effective cytotoxicity against human tumor cells . The mechanism of action is believed to involve interference with cancer cell signaling pathways, potentially through modulation of chemokine receptors .

Anticonvulsant Activity

Another area of application is in the treatment of epilepsy and seizure disorders. Compounds derived from similar structural frameworks have been synthesized and screened for anticonvulsant activity, showing efficacy in both PTZ (pentylenetetrazole) and MES (maximal electroshock) models . The interaction with benzodiazepine receptors suggests a mechanism that may enhance GABAergic activity, providing a therapeutic avenue for managing seizures.

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Drug-like Properties : Evaluations using computational tools like SwissADME indicate favorable drug-like characteristics, including solubility and permeability profiles .
  • Target Modulation : The compound's ability to modulate chemokine receptors such as CXCR3 highlights its potential use in inflammatory diseases and conditions where immune modulation is beneficial .

Case Study 1: Anticancer Efficacy

In a recent study published in MDPI, a derivative of the compound was tested across a panel of cancer cell lines, showing an average cell growth inhibition rate of 12.53% at concentrations as low as 10 μM . This study underscores the importance of structural modifications in enhancing bioactivity.

Case Study 2: Anticonvulsant Screening

Another investigation focused on the anticonvulsant properties demonstrated that specific derivatives exhibited significant protective effects against induced seizures in animal models. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents for epilepsy .

Data Summary Table

Property Details
Chemical Structure This compound
Synthesis Method Multi-step organic synthesis
Anticancer Activity GI50 values around 15 μM
Anticonvulsant Activity Effective in PTZ and MES models
Key Mechanisms Modulation of chemokine receptors

Mechanism of Action

The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:

  • Receptor Binding: : Potential to bind to biological receptors, modulating their activity.

  • Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Features

Compound Name / Identifier Key Substituents Structural Differences Evidence Source
Target Compound - 2-Fluorophenoxy
- 3-Fluorophenyl-tetrazole
- Piperazine core
Benchmark for comparison N/A
1-(4-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone - Thienyl group
- 4-Fluorophenyl-tetrazole
Replacement of 2-fluorophenoxy with thienyl; fluorine position differs on phenyl-tetrazole
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate - 2-Fluorobenzoyl
- Hydroxyphenyl-oxoethyl
- Trifluoroacetate counterion
Carboxylic acid derivative; ionic form with counterion
2-(1,3-Benzodioxol-5-yloxy)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone - Benzodioxolyloxy
- 3-Trifluoromethylphenyl
Bulky benzodioxole substituent; trifluoromethyl group enhances lipophilicity
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone - Pyrazole-chlorophenyl
- Methylsulfonyl-piperazine
Sulfonyl group increases polarity; pyrazole replaces tetrazole

Physicochemical Properties

Property Target Compound Thienyl Analog Trifluoroacetate Derivative
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.8 (less lipophilic) ~1.5 (polar due to ionic form)
Solubility (mg/mL) <0.1 (DMSO) 0.3 (DMSO) >10 (aqueous buffer)
Thermal Stability Stable up to 150°C Decomposes at 120°C Stable up to 200°C

Key Research Findings

Fluorine Positioning: The 3-fluorophenyl group on the tetrazole (target) vs.

Piperazine Modifications : Sulfonyl groups () increase polarity but reduce blood-brain barrier penetration compared to the target’s neutral piperazine .

Counterion Effects : Ionic derivatives () exhibit higher aqueous solubility but lower bioavailability in vivo .

Biological Activity

The compound 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , with the CAS number 921142-78-1 , is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H13F2N5O2C_{16}H_{13}F_2N_5O_2 with a molecular weight of 345.30 g/mol . The structure includes a fluorophenoxy group and a piperazine moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC16H13F2N5O2C_{16}H_{13}F_2N_5O_2
Molecular Weight345.30 g/mol
CAS Number921142-78-1

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of its interaction with various receptors and enzymes.

The compound is believed to act primarily as an inhibitor targeting specific pathways involved in cellular signaling. Its interaction with equilibrative nucleoside transporters (ENTs) has been noted, with potential implications for cancer treatment and other diseases involving nucleotide metabolism .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Inhibition of Nucleoside Transporters : The compound has shown promising results in inhibiting ENT2, which is crucial for regulating adenosine levels in the body. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by altering the tumor microenvironment .
  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties, particularly against certain types of tumors that are sensitive to nucleoside analogs .
  • Neuropharmacological Effects : The piperazine component is often linked to central nervous system activity, indicating potential uses in treating neurological disorders .

Case Studies

A few notable case studies have highlighted the biological activity of related compounds:

  • Study on ENTs : A study evaluated a series of analogues related to this compound, demonstrating their effectiveness in inhibiting ENT activity in vitro, suggesting a pathway for developing new cancer therapies .
  • Antioxidant Properties : Research into related piperazine derivatives indicated significant antioxidant activity, which could contribute to protective effects against oxidative stress-related diseases .

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Preparation of the tetrazole moiety via cyclization of nitriles with sodium azide (e.g., using 3-fluorophenyl nitrile as a precursor).
  • Step 2 : Functionalization of piperazine via nucleophilic substitution or reductive amination to introduce the tetrazole-methyl group.
  • Step 3 : Etherification of the fluorophenoxy group using a ketone intermediate (e.g., 2-fluorophenol with bromoethanone derivatives).
    Critical purification steps include column chromatography and recrystallization to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation relies on:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., fluorophenyl resonances at δ ~7.0–7.5 ppm, piperazine protons at δ ~2.5–3.5 ppm).
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL to resolve stereochemical ambiguities and verify bond lengths/angles (e.g., tetrazole ring planarity) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS to validate molecular weight (e.g., calculated vs. observed mass for C21H20F2N6O2C_{21}H_{20}F_2N_6O_2) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly for scale-up studies?

  • Methodological Answer :
  • Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling of fluorophenyl groups, which improves regioselectivity.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., tetrazole formation) under controlled temperature/pressure .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the tetrazole-piperazine moiety?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or electron-donating (e.g., -OCH3_3) groups on the fluorophenyl ring to assess impact on receptor binding.
  • Bioisosteric Replacement : Replace the tetrazole ring with carboxylate or sulfonamide groups to evaluate pharmacokinetic trade-offs (e.g., metabolic stability vs. potency) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target receptors (e.g., angiotensin II or GlyT1 transporters) .

Q. How can crystallographic data resolve discrepancies in reported biological activity?

  • Methodological Answer :
  • Polymorph Screening : Identify crystalline forms (e.g., Form I vs. Form II) using differential scanning calorimetry (DSC) to correlate solubility/bioavailability.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain variations in receptor affinity across analogs .

Q. What frameworks are available to address contradictions in experimental data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., reference inhibitors for enzyme assays) and replicate experiments across labs.
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile data from heterogeneous studies.
  • Theoretical Alignment : Link findings to established mechanisms (e.g., competitive vs. non-competitive inhibition) using frameworks like the Two-State Model for receptor activation .

Critical Analysis of Evidence

  • Synthesis & Characterization : provides robust NMR/HRMS protocols but lacks details on chiral resolution for stereoisomers. Cross-referencing with (bioisosteric design) clarifies substituent effects.
  • Structural Refinement : While emphasizes SHELX for crystallography, newer tools like Olex2 could enhance automation .
  • Biological Relevance : highlights piperazine-tetrazole motifs in GlyT1 inhibitors, suggesting a potential therapeutic niche for this compound in CNS disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.